4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile
Description
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at the 5-position and a picolinonitrile moiety (2-cyanopyridine) at the 3-position. The oxadiazole ring is known for its electron-deficient nature, while the chloromethyl group provides a reactive site for further functionalization. The picolinonitrile substituent introduces both aromaticity and polarity due to the nitrile group, which may enhance binding affinity in biological systems or influence solubility in solvents.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-4-8-13-9(14-15-8)6-1-2-12-7(3-6)5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGTZGGONFQBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NOC(=N2)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an intermediate in organic synthesis, allowing for the construction of more complex chemical entities. Its unique structure enables various chemical transformations that are valuable in synthetic chemistry .
Medicinal Chemistry
- Potential Pharmacophore in Drug Design : The compound is being investigated for its ability to interact with biological targets, making it a candidate for developing new pharmaceuticals. Its structural characteristics may allow it to modulate enzyme activity or receptor interactions .
Material Science
- Advanced Material Production : The compound's properties can be exploited in creating materials with specific functionalities, such as polymers or coatings that exhibit unique chemical behaviors due to the presence of the oxadiazole and picolinonitrile moieties .
Research has indicated that 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile exhibits notable biological activities:
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound can exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against various bacterial strains, suggesting potential use in developing antibacterial agents .
Anticancer Activity
The compound has also been explored for its anticancer potential:
- Cytotoxicity Testing : Studies on cancer cell lines have demonstrated that certain derivatives possess cytotoxic effects, indicating their potential as therapeutic agents against cancer .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in the substituents attached to the oxadiazole ring.
Substituent Analysis and Hypothetical Property Comparison
Key Structural and Functional Differences
Electron Effects
- Target Compound : The nitrile group on the pyridine ring is strongly electron-withdrawing, which may stabilize the oxadiazole ring via conjugation and increase electrophilicity at the chloromethyl site .
- 4-Methylphenyl Derivative (CAS 50737-29-6) : The methyl group is weakly electron-donating, likely increasing lipophilicity and making the compound more suitable for membrane penetration in biological systems .
Reactivity
- The chloromethyl group in all compounds is a reactive handle for nucleophilic substitution. However, the electron-withdrawing nitrile in the target compound may accelerate such reactions compared to the electron-donating groups in the aniline and methylphenyl analogs.
Solubility
- The target compound’s nitrile and pyridine groups likely increase polarity, improving solubility in polar aprotic solvents (e.g., DMSO). In contrast, the methylphenyl derivative (CAS 50737-29-6) is expected to be more soluble in nonpolar solvents .
Biological Activity
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile, with the molecular formula C₉H₅ClN₄O and CAS number 1956365-56-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a chloromethyl group attached to an oxadiazole ring, which is further connected to a picolinonitrile moiety. The structure can be represented as follows:
- Molecular Formula : C₉H₅ClN₄O
- Molecular Weight : 220.62 g/mol
- SMILES Notation : ClCc1nc(no1)-c2ccncc2
Synthesis
The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways are not extensively documented in the literature, similar compounds suggest methodologies involving chloromethylation and cyclization reactions.
Anticancer Potential
Preliminary studies suggest that oxadiazole-based compounds may possess anticancer properties. For example, certain oxadiazoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms often involve:
- Cell cycle arrest : Inducing cell cycle phase transitions that prevent cancer cell proliferation.
- Apoptotic pathways activation : Triggering intrinsic apoptotic pathways leading to programmed cell death.
Case Studies and Research Findings
While direct studies on 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile are scarce, several related case studies provide insights into the biological activities of similar compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A key intermediate is the chloromethyl-oxadiazole core, which can be generated using chloroacetyl chloride under reflux with a benzamide or nitrile derivative (e.g., picolinonitrile) . Catalytic conditions (e.g., acidic/basic environments) and solvent selection (e.g., toluene or DMF) significantly influence cyclization efficiency. Reaction progress should be monitored via TLC or LC-MS to optimize stoichiometry and avoid side products like over-halogenated derivatives .
Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule data, even with twinning or high-resolution datasets. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm molecular packing .
Q. What spectroscopic techniques are most effective for characterizing its structural integrity and purity?
- Methodological Answer :
- NMR : H and C NMR confirm the chloromethyl (–CHCl) and oxadiazole (C=N–O) moieties. H NMR typically shows a singlet for the oxadiazole proton and a triplet for the chloromethyl group .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 264.04 for CHClNO) and detects impurities .
- IR Spectroscopy : Peaks at 1600–1650 cm (C=N) and 650–750 cm (C–Cl) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency) across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cytotoxicity thresholds). To address this:
- Perform dose-response curves (IC/MIC) under standardized protocols (CLSI guidelines).
- Compare structural analogs (e.g., replacing picolinonitrile with benzamide) to isolate activity-contributing groups .
- Use computational docking (e.g., AutoDock Vina) to predict target binding (e.g., GSK-3β for anticancer activity) and validate via enzyme inhibition assays .
Q. What strategies optimize the chloromethyl group’s reactivity for targeted derivatization without degrading the oxadiazole ring?
- Methodological Answer :
- Nucleophilic Substitution : Use mild nucleophiles (e.g., NaN, amines) in polar solvents (acetonitrile/DMF) at 50–60°C to replace –CHCl while preserving the oxadiazole ring .
- Protection-Deprotection : Temporarily protect the oxadiazole nitrogen with Boc groups during harsh reactions (e.g., Grignard additions) .
- Monitor reaction kinetics via H NMR to detect ring-opening byproducts (e.g., amide formation) .
Q. How can researchers elucidate the mechanism of action for its observed cytotoxicity?
- Methodological Answer :
- In Vitro Assays : Measure caspase-3/7 activation (apoptosis) and mitochondrial membrane potential (JC-1 dye) in cancer cell lines (e.g., MCF-7).
- Target Identification : Use pull-down assays with biotinylated probes or SILAC-based proteomics to identify binding partners .
- Metabolomics : Track ATP depletion and ROS generation via LC-MS to link cytotoxicity to metabolic disruption .
Q. What computational methods predict the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- QSAR Models : Apply tools like SwissADME to estimate logP (lipophilicity) and aqueous solubility. The chloromethyl group increases logP, reducing solubility but enhancing membrane permeability .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict absorption (e.g., Caco-2 permeability) .
- Crystallinity Analysis : Use DSC/TGA to correlate melting point with bioavailability; amorphous dispersions may improve solubility .
Q. How can structural modifications enhance stability under physiological conditions?
- Methodological Answer :
- Isosteric Replacement : Substitute the chloromethyl group with trifluoromethyl (–CF) to reduce hydrolysis while retaining electronic effects .
- Prodrug Design : Convert the nitrile (–CN) to a phosphate ester for pH-dependent activation in target tissues .
- Cyclization : Form fused rings (e.g., pyridine-oxadiazole hybrids) to sterically shield reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
